N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide

Catalog No.
S13772636
CAS No.
M.F
C11H11FN2O
M. Wt
206.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetam...

Product Name

N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide

IUPAC Name

N-(2-fluorophenyl)-2-(prop-2-ynylamino)acetamide

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

InChI

InChI=1S/C11H11FN2O/c1-2-7-13-8-11(15)14-10-6-4-3-5-9(10)12/h1,3-6,13H,7-8H2,(H,14,15)

InChI Key

IBQWGVRJCOGOSL-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC(=O)NC1=CC=CC=C1F

N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide is a synthetic organic compound classified as an amide. It features a 2-fluorophenyl group, a propynylamino group, and an acetamide moiety. This compound is primarily utilized in scientific research due to its unique chemical properties, which may influence its biological activity and potential therapeutic applications.

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  • Biology: Investigated for its biological activities, including enzyme inhibition and receptor interactions.
  • Medicine: Studied for potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts.
  • Industry: Employed in developing new materials, pharmaceuticals, and agrochemicals.
  • Research into the biological activity of N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide suggests potential interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom in the phenyl ring may enhance its binding affinity and selectivity towards specific biological targets. Investigations have focused on its potential as an enzyme inhibitor and its role in receptor binding, indicating possible applications in therapeutic contexts such as anti-inflammatory and analgesic effects.

    The synthesis of N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide typically involves several steps:

    • Starting Materials: Common starting materials include 2-fluoroaniline, propargylamine, and acetic anhydride.
    • Reaction Conditions: The synthesis may require solvents such as dichloromethane or ethanol, catalysts like palladium on carbon, and controlled temperatures to optimize reaction rates.
    • Reaction Steps: The process generally involves coupling the amine with the acetic anhydride under suitable conditions to form the desired amide.
    • Purification: The final product is purified through recrystallization or column chromatography to achieve high purity levels.

    Interaction studies focus on understanding how N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide interacts with specific molecular targets. These studies often involve:

    • Binding Affinity Assessments: Evaluating how well the compound binds to target enzymes or receptors.
    • Mechanistic Studies: Investigating the pathways affected by the compound's action, including signal transduction and metabolic pathways.

    Such studies are crucial for elucidating the compound's potential therapeutic mechanisms and guiding future drug development efforts.

    Several compounds share structural similarities with N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide. Here are some notable examples:

    Compound NameStructural Features
    N-(2-Chlorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamideContains chlorine instead of fluorine
    N-(2-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamideContains bromine instead of fluorine
    N-(2-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamideContains a methyl group instead of fluorine

    Uniqueness

    N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide is distinguished by the presence of the fluorine atom in its phenyl ring. This substitution can significantly affect its chemical reactivity, biological activity, and physicochemical properties compared to analogs with different substituents. The fluorine atom may enhance lipophilicity and influence binding interactions with biological targets, making this compound particularly interesting for further research in medicinal chemistry.

    XLogP3

    0.7

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    2

    Exact Mass

    206.08554114 g/mol

    Monoisotopic Mass

    206.08554114 g/mol

    Heavy Atom Count

    15

    Dates

    Last modified: 08-10-2024

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